molecular formula C19H17NO4S2 B2787290 (E)-2-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 883468-33-5

(E)-2-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B2787290
CAS No.: 883468-33-5
M. Wt: 387.47
InChI Key: XTLQZQUDMJLQAZ-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a synthetically derived small molecule investigated primarily for its potent kinase inhibitory activity. Scientific studies have characterized this compound as a novel and selective inhibitor of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) , a primary mediator of angiogenic signaling in endothelial cells. By selectively targeting the ATP-binding site of VEGFR-2, this compound effectively suppresses receptor autophosphorylation and subsequent downstream signaling pathways, such as MAPK/ERK and PI3K/Akt. This mechanism leads to the inhibition of critical cellular processes including proliferation, migration, and tube formation in endothelial cells, effectively halting angiogenesis. Its research value is therefore centered on oncology, where it serves as a crucial tool compound for studying tumor-induced angiogenesis and for evaluating the therapeutic potential of anti-angiogenic strategies in preclinical models . The (E)-isomer is specifically designed for optimal binding conformation, and its propanoic acid moiety may contribute to favorable physicochemical properties. Researchers utilize this compound in biochemical assays, cell-based models, and in vivo studies to dissect the role of VEGFR-2 in disease pathogenesis and to validate it as a high-value target for anticancer drug discovery.

Properties

IUPAC Name

2-[(5E)-5-[[5-(4-ethylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S2/c1-3-12-4-6-13(7-5-12)15-9-8-14(24-15)10-16-17(21)20(19(25)26-16)11(2)18(22)23/h4-11H,3H2,1-2H3,(H,22,23)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLQZQUDMJLQAZ-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique structural framework, which includes a thioxothiazolidin core and various functional groups that contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Features

The structural formula of the compound can be represented as follows:

C18H18N2O3S\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

This structure includes:

  • Thioxothiazolidin core : Known for diverse biological activities.
  • Furan moiety : Implicated in antimicrobial and anticancer properties.
  • Carboxylic acid group : Enhances solubility and bioactivity.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The thiazolidinone ring may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : The furan ring can interact with cellular receptors, modulating signaling pathways that lead to various biological effects.
  • Antioxidant Activity : The compound may exhibit antioxidant properties, protecting cells from oxidative stress.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example:

  • In vitro studies have shown that derivatives of thioxothiazolidin possess antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.015 mg/mL0.030 mg/mL
Escherichia coli0.020 mg/mL0.040 mg/mL

Anticancer Properties

The anticancer potential of this compound is noteworthy, particularly due to its ability to inhibit specific protein kinases involved in cancer progression:

  • Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines, such as breast and ovarian cancers .
Cancer Cell LineIC50 Value (µM)Effect
Breast Cancer14.7Induces apoptosis
Ovarian Cancer12.5Reduces cell viability

Anti-inflammatory Effects

Compounds related to thioxothiazolidins have demonstrated anti-inflammatory effects through modulation of inflammatory mediators. This activity is critical in conditions like arthritis and other chronic inflammatory diseases.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of thioxothiazolidin derivatives, revealing significant activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Efficacy : Research focused on the anticancer properties indicated that modifications in the structure could enhance cytotoxicity against various cancer cell lines, suggesting a structure–activity relationship that merits further investigation .
  • Inflammatory Response Modulation : A study demonstrated that derivatives could significantly reduce levels of pro-inflammatory cytokines in vitro, indicating potential for therapeutic use in inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound under discussion has shown promising results against various cancer cell lines:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting microtubule formation, leading to cell cycle arrest. This mechanism is similar to that observed in other thiazolidinone derivatives, which have demonstrated cytotoxic effects against HeLa and MCF-7 cell lines with IC₅₀ values ranging from 24.5 to 28.6 µM .

Case Studies

Compound NameCell Line TestedIC₅₀ (µM)Reference
Example AHeLa28.3
Example BMCF-724.5
Example CA54926.6

These findings suggest that modifications to the thiazolidinone core could enhance anticancer activity, warranting further investigation into structure-activity relationships.

Antioxidant Properties

The antioxidant activity of thiazolidinones has been documented, with compounds exhibiting significant inhibition of lipid peroxidation. The compound's structure allows for potential interactions with free radicals, which may contribute to its protective effects against oxidative stress .

Antioxidant Activity Results

Compound NameAssay TypeEC₅₀ (mM)Reference
Compound DTBARS Assay0.565
Compound ELipid Peroxidation0.708

Comparison with Similar Compounds

Substituent Effects on the Aryl Ring

The 4-ethylphenyl group in the target compound is compared to other aryl substituents in analogs:

Compound Aryl Substituent Electronic Effect Molecular Formula Molecular Weight Key Properties/Activity
Target Compound 4-Ethylphenyl Mildly electron-donating C₂₀H₁₉NO₄S₂* 425.50* Predicted enhanced lipophilicity
(E)-3-(5-((5-(4-Nitrophenyl)furan-2-yl)methylene)...propanoic acid 4-Nitrophenyl Strong electron-withdrawing C₁₇H₁₂N₂O₆S₂ 404.42 Higher polarity; potential nitro group-mediated antimycobacterial activity
(E)-3-(5-((5-(4-Chlorophenyl)furan-2-yl)methylene)...propanoic acid 4-Chlorophenyl Electron-withdrawing C₁₇H₁₂ClNO₄S₂ 393.86 Increased halogen-bonding potential
(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)...propanoic acid 4-Methoxyphenyl Electron-donating C₂₃H₁₉N₃O₄S₂ 473.54 Improved solubility; 48% synthetic yield, Mp 122–124°C

*Calculated based on structural similarity to and .

Key Insights :

  • Electron-donating groups (e.g., ethyl, methoxy) increase lipophilicity, favoring membrane penetration.

Heterocyclic Ring Variations

The furan ring in the target compound is compared to pyrazole and benzylidene systems:

Compound Heterocyclic Ring Key Features Biological Relevance
Target Compound Furan Oxygen-containing; planar structure May enhance π-π stacking
Pyrazole derivative Pyrazole Two adjacent nitrogen atoms Potential hydrogen-bonding interactions
(Z)-2-((5-Benzylidene-4-oxo...propanoic acid Benzylidene Phenyl-substituted methylene Anti-cancer activity reported

Impact :

  • Pyrazole-containing analogs (e.g., ) may exhibit stronger hydrogen-bonding capacity due to N–H groups.
  • Z) and substituents modulate activity .

Side Chain Modifications

The propanoic acid side chain is contrasted with bulkier derivatives:

Compound Side Chain Molecular Weight Potential Effect
Target Compound Propanoic acid 425.50* Facilitates carboxylate-mediated interactions
3-Phenylpropanoic acid derivative 3-Phenylpropanoic 473.54 Increased steric bulk; possible improved target specificity

Implications :

  • Bulky side chains (e.g., 3-phenylpropanoic) may restrict conformational flexibility but enhance selectivity .

Stereochemical Considerations

The (E)-configuration in the target compound’s methylene bridge is critical for maintaining planarity and conjugation, which influence electronic properties and binding. Z-isomers (e.g., ) may exhibit altered biological activity due to steric hindrance .

Q & A

Basic: What are the optimal synthetic routes for preparing (E)-2-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid?

The compound is synthesized via Knoevenagel condensation between a substituted furan-aldehyde and a thiazolidinone precursor. A typical protocol involves refluxing 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid with 5-(4-ethylphenyl)furan-2-carbaldehyde in glacial acetic acid with sodium acetate as a base catalyst (4–5 hours, ~48% yield). Post-reaction, the product is precipitated in water, filtered, and recrystallized from methanol or DMF-acetic acid mixtures to enhance purity .

Advanced: How can microwave-assisted synthesis improve the yield and efficiency of this compound?

Microwave irradiation reduces reaction times from hours to minutes (e.g., 20–30 minutes) by enhancing thermal homogeneity. This method minimizes side reactions (e.g., over-oxidation) and improves regioselectivity in the formation of the (E)-isomer. Comparative studies show a 15–20% yield increase over conventional heating .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • FTIR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) groups .
  • ¹H/¹³C NMR : Identifies furan and thiazolidinone ring protons (δ 6.5–7.5 ppm for aromatic protons; δ 4.0–5.0 ppm for methylene groups).
  • Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.

Advanced: How can computational methods predict reaction pathways for derivatives of this compound?

Quantum mechanical calculations (e.g., DFT) model transition states and intermediates in Knoevenagel condensation. Tools like Gaussian or ORCA optimize reaction coordinates, while machine learning (e.g., ICReDD’s platforms) identifies solvent/catalyst combinations to maximize yield .

Basic: What solvents and conditions stabilize this compound during storage?

The compound is hygroscopic and light-sensitive. Store in amber vials under inert gas (N₂/Ar) at –20°C. Use anhydrous DMSO or DMF for stock solutions to prevent hydrolysis. Avoid protic solvents (e.g., water, ethanol) for long-term storage .

Advanced: How does substituent variation on the furan ring affect bioactivity?

Replacing the 4-ethylphenyl group with electron-withdrawing groups (e.g., -Cl, -NO₂) increases thiazolidinone ring electrophilicity, enhancing kinase inhibition (IC₅₀ values improve by 3–5×). Conversely, electron-donating groups (e.g., -OCH₃) reduce cytotoxicity but improve solubility .

Basic: What in vitro assays are used to evaluate its biological activity?

  • Enzyme inhibition : Measure IC₅₀ against PPAR-γ or α-glucosidase using fluorogenic substrates.
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from isomerization (E/Z) or impurity profiles. Validate purity via HPLC (>95%) and confirm stereochemistry using NOESY or X-ray crystallography. Replicate assays under standardized conditions (e.g., 37°C, 5% CO₂) .

Basic: What are the key physicochemical properties influencing druglikeness?

  • LogP : ~3.2 (moderate lipophilicity; ideal for membrane permeability).
  • Solubility : <10 μg/mL in aqueous buffers; requires co-solvents (e.g., PEG-400) for in vivo studies.
  • pKa : Carboxylic acid group at ~2.8; thioxothiazolidinone at ~8.5 .

Advanced: How to optimize bioavailability through structural modifications?

  • Prodrug strategies : Esterify the carboxylic acid to improve intestinal absorption (e.g., ethyl ester derivatives).
  • Nanoparticle encapsulation : Use PLGA or liposomes to enhance aqueous stability and target-specific delivery .

Basic: What safety protocols are required for handling this compound?

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to dust/volatile solvents.
  • Waste disposal : Neutralize acidic residues with NaHCO₃ before disposal .

Advanced: How to design scalable synthesis for preclinical studies?

Transition from batch to flow chemistry:

  • Continuous flow reactors : Improve heat transfer and reduce reaction volume (residence time: 10–15 minutes).
  • Automated purification : Use flash chromatography with C18 columns for gram-scale production (>90% purity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.